molecular formula C16H20N2O3 B5568051 2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)- CAS No. 98708-28-2

2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)-

Cat. No.: B5568051
CAS No.: 98708-28-2
M. Wt: 288.34 g/mol
InChI Key: FUYDIJQDGWAJKZ-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)- is a synthetic organic compound that belongs to the class of pyrrolidinediones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)- typically involves multi-step organic reactions. One common route might include the following steps:

    Formation of the Pyrrolidinedione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholinyl Group: This step might involve nucleophilic substitution reactions where a morpholine derivative is introduced.

    Attachment of the Phenylethyl Group: This can be done through alkylation reactions using phenylethyl halides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)- has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)- involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Influence on signaling pathways that regulate cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)-: Known for its unique combination of functional groups.

    2,5-Pyrrolidinedione, 3-(4-piperidinyl)-1-(2-phenylethyl)-: Similar structure but with a piperidine ring instead of morpholine.

    2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-methylpropyl)-: Similar structure but with a different alkyl group.

Uniqueness

The uniqueness of 2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)- lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-morpholin-4-yl-1-(2-phenylethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-15-12-14(17-8-10-21-11-9-17)16(20)18(15)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYDIJQDGWAJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349484
Record name 2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98708-28-2
Record name 2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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